Protokosin

Description

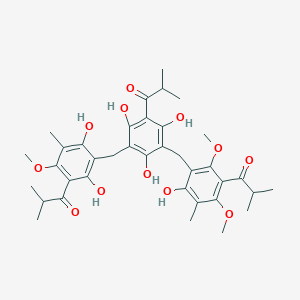

Protokosin is a flavanol-phenolic compound isolated from the female flowers of Hagenia abyssinica (commonly known as Koso tree), a plant traditionally used in East African folk medicine as an anthelmintic agent . It is characterized as a colorless, crystalline substance with a melting point of 176°C and is notable for its stability under non-alkaline conditions. This compound is chemically distinct from other compounds in Hagenia abyssinica, such as the highly toxic Kosotoxin and the inactive Kosidin. Its isolation requires careful extraction protocols to avoid alkaline degradation, which can lead to decomposition products like α-Kosin and β-Kosin .

Properties

CAS No. |

10091-70-0 |

|---|---|

Molecular Formula |

C37H46O12 |

Molecular Weight |

682.8 g/mol |

IUPAC Name |

1-[3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxy-5-[[2-hydroxy-4,6-dimethoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one |

InChI |

InChI=1S/C37H46O12/c1-14(2)26(38)23-32(44)20(12-19-29(41)17(7)35(47-9)24(34(19)46)27(39)15(3)4)31(43)21(33(23)45)13-22-30(42)18(8)36(48-10)25(37(22)49-11)28(40)16(5)6/h14-16,41-46H,12-13H2,1-11H3 |

InChI Key |

KZRUJLHMLWGQQL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |

Synonyms |

protokosin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues in Hagenia abyssinica

Protokosin shares its biosynthetic origin with several other compounds in the Koso tree, differing in structure, stability, and bioactivity:

Table 1: Key Properties of this compound and Related Compounds

Structural Stability and Isolation Challenges

This compound contains a methylene bridge linking two aromatic rings, making it susceptible to degradation under alkaline conditions. This contrasts with Kosotoxin, which lacks this structural vulnerability and retains toxicity even after chemical processing. The extraction yield of this compound (0.49% of raw material weight) exceeds historical yields (0.40%), attributed to improved non-alkaline extraction methods using methyl chloride instead of ether . In contrast, α- and β-Kosin are likely artifacts formed during improper processing, emphasizing the importance of extraction protocols in preserving native compounds .

Functional Comparison with External Analogues

This compound shares biosynthetic parallels with anthelmintic compounds from other medicinal plants. For example, Kamala (Mallotus philippensis) contains active principles that release dimethylgallic acid upon zinc/alkali treatment, whereas this compound produces trimethylgallic acid under similar conditions . This structural similarity suggests convergent evolution in plant defense mechanisms, though this compound itself lacks direct anthelmintic activity. Instead, its role may involve serving as a precursor or stabilizer for other bioactive molecules in Hagenia abyssinica.

Research Implications and Unresolved Questions

Activity Mechanisms: The inactivity of this compound compared to Kosotoxin raises questions about the structural determinants of toxicity. Potential factors include the presence of specific functional groups (e.g., glycosidic bonds) or stereochemical configurations .

Biosynthetic Pathways : The relationship between this compound and its decomposition products (α-/β-Kosin) remains unclear. Further studies using isotopic labeling could clarify whether these compounds exist natively or are purely artifactual .

Cross-Species Comparisons : The functional divergence between this compound and Kamala’s active compounds highlights the need for comparative metabolomic studies to explore evolutionary adaptations in plant-derived anthelmintics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.